5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine
Description
5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core linked to a quinazoline moiety. Its structure includes:
- A pyrimidine ring substituted with a 5-acetyl group and a 4-methyl group.
- A quinazoline ring with 6-methoxy and 4-methyl substituents, connected via an amino bridge.
Its discovery likely involved advanced analytical techniques such as LC/MS-based metabolite screening, a method widely used for identifying structurally novel compounds from microbial sources .
Properties
IUPAC Name |
1-[2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-13-7-12(24-4)5-6-15(13)21-17(20-9)22-16-18-8-14(11(3)23)10(2)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYNFCNEGCHVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C(C(=N3)C)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the quinazoline ring, followed by the introduction of the pyrimidine moiety. Key steps include:
Formation of Quinazoline Ring: This can be achieved by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Pyrimidine Moiety: The quinazoline intermediate is then reacted with acetyl and methoxy-substituted pyrimidine derivatives under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most closely related analog is 5-Ethyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(1H)-pyrimidinone (). Below is a comparative analysis:
Table 1: Structural and Functional Differences
| Feature | Target Compound | Analog (5-Ethyl Derivative) |
|---|---|---|
| Pyrimidine Substituents | 5-Acetyl, 4-methyl | 5-Ethyl, 6-methyl, 4(1H)-pyrimidinone (keto group at position 4) |
| Quinazoline Substituents | 6-Methoxy, 4-methyl | Identical (6-methoxy, 4-methyl) |
| Bridge | Amino linkage (-NH-) | Amino linkage (-NH-) |
| Molecular Weight | Higher (due to acetyl group) | Lower (ethyl group instead of acetyl) |
| Lipophilicity | Increased (acetyl enhances hydrophobicity) | Moderate (ethyl is less hydrophobic than acetyl) |
Implications of Substituent Differences:
- Acetyl vs.
- Pyrimidinone vs. Pyrimidine: The analog’s 4(1H)-pyrimidinone moiety introduces a keto group, which may alter hydrogen-bonding interactions and metabolic stability .
Reactivity and Modeling Considerations
highlights the lumping strategy in chemical modeling, where compounds with similar structures are grouped to simplify reaction networks. Both the target compound and its analogs could be classified under a "quinazoline-pyrimidine hybrid" surrogate in such models. Key shared properties include:
- Susceptibility to nucleophilic attack at the amino bridge.
- Degradation pathways influenced by methoxy and methyl groups .
Table 2: Reactivity Comparison in Lumped Models
| Property | Target Compound & Analogs |
|---|---|
| Oxidative Stability | Moderate (methoxy groups may slow oxidation) |
| Hydrolysis | Sensitive under acidic/basic conditions |
| Photodegradation | Likely due to aromatic heterocycles |
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